molecular formula C19H25N5O4S B2393678 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide CAS No. 1021265-59-7

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

Cat. No.: B2393678
CAS No.: 1021265-59-7
M. Wt: 419.5
InChI Key: LYPYGSFHHDBVQK-UHFFFAOYSA-N
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Description

This compound features a pyrazine-2-carboxamide core linked to a propyl chain bearing a sulfonylated 4-(4-methoxyphenyl)piperazine moiety. The pyrazine ring contributes to electronic properties and may influence metabolic stability compared to benzene or other heterocycles.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)23-10-12-24(13-11-23)29(26,27)14-2-7-22-19(25)18-15-20-8-9-21-18/h3-6,8-9,15H,2,7,10-14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYGSFHHDBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine (1.0 eq) reacts with 4-methoxybenzyl chloride (1.2 eq) in refluxing toluene (12 h) with K₂CO₃ (2.5 eq) as base. The product precipitates upon cooling, yielding 4-(4-methoxyphenyl)piperazine as a white solid (Yield: 68-72%).

Key Analytical Data (from analogous synthesis):

  • MS (ESI+) : m/z 207.1 [M+H]⁺
  • ¹H-NMR (400 MHz, DMSO-d₆): δ 6.82 (d, J=8.4 Hz, 2H, ArH), 6.72 (d, J=8.4 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine), 2.82–2.78 (m, 4H, piperazine)

Preparation of 3-Chlorosulfonylpropylamine Intermediate

Propane Sultone Amination

1,3-Propane sultone (1.5 eq) reacts with benzylamine (1.0 eq) in dichloromethane (DCM) at 0°C, followed by slow warming to RT (24 h). After aqueous workup, 3-(benzylamino)propane-1-sulfonic acid is obtained (Yield: 85%).

Sulfonyl Chloride Formation

The sulfonic acid (1.0 eq) reacts with PCl₅ (3.0 eq) in anhydrous DCM under N₂ at −10°C (2 h). The crude 3-(benzylamino)propane-1-sulfonyl chloride is used directly in subsequent steps.

Sulfonylation of 4-(4-Methoxyphenyl)piperazine

Coupling Protocol

A solution of 4-(4-methoxyphenyl)piperazine (1.0 eq) in dry THF is treated with sulfonyl chloride (1.2 eq) and Et₃N (2.5 eq) at 0°C. After stirring at RT for 6 h, the mixture is concentrated and purified via flash chromatography (SiO₂, EtOAc/hexane 3:7):

N-(Benzyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine

  • Yield : 63%
  • MS (ESI+) : m/z 448.2 [M+H]⁺

Hydrogenolytic Deprotection of Benzylamine

Catalytic Hydrogenation

The benzyl-protected amine (1.0 eq) undergoes H₂ (50 psi) in MeOH with 10% Pd/C (0.1 eq) at RT (12 h). Filtration and concentration yields 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine as a colorless oil (Yield: 89%).

¹H-NMR (400 MHz, CDCl₃): δ 6.92 (d, J=8.8 Hz, 2H), 6.78 (d, J=8.8 Hz, 2H), 3.80 (s, 3H), 3.42–3.38 (m, 4H), 3.12–3.08 (m, 4H), 2.98 (t, J=6.8 Hz, 2H), 2.72 (t, J=6.8 Hz, 2H), 1.82–1.76 (m, 2H)

Pyrazine-2-carboxylic Acid Activation

Mixed Anhydride Method

Pyrazine-2-carboxylic acid (1.0 eq) reacts with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C (1 h). The activated species couples directly with the deprotected amine.

Final Amide Bond Formation

HATU-Mediated Coupling

3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine (1.0 eq) and pyrazine-2-carboxylic acid (1.2 eq) are combined with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0°C → RT, 12 h). Purification via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) yields the target compound as a TFA salt.

Analytical Data :

  • Yield : 58%
  • MS (ESI+) : m/z 464.2 [M+H]⁺
  • ¹H-NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, CONH), 8.82 (d, J=2.4 Hz, 1H, pyrazine), 8.78 (d, J=2.4 Hz, 1H, pyrazine), 8.62 (dd, J=2.4, 1.6 Hz, 1H, pyrazine), 7.02 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.82 (s, 3H), 3.52–3.48 (m, 4H), 3.22–3.18 (m, 4H), 3.08 (t, J=6.8 Hz, 2H), 2.92 (t, J=6.8 Hz, 2H), 1.92–1.86 (m, 2H)
  • HPLC Purity : 98.6% (254 nm, C18, 70:30 MeCN/H₂O)

Alternative Synthetic Routes

Solid-Phase Synthesis

Wang resin-bound pyrazine-2-carboxylic acid (1.0 eq) undergoes sequential coupling with Fmoc-protected propane sulfonyl chloride and 4-(4-methoxyphenyl)piperazine. TFA cleavage yields the target compound (Overall yield: 41%).

Microwave-Assisted Synthesis

A one-pot procedure using microwave irradiation (150°C, 30 min) combines all components with polymer-supported carbodiimide. This method reduces reaction time but requires HPLC purification (Yield: 52%).

Critical Analysis of Methodologies

Parameter HATU Method Solid-Phase Microwave
Yield 58% 41% 52%
Purity 98.6% 95.2% 97.1%
Reaction Time 14 h 3 days 45 min
Scalability >10 g <1 g 5 g
Cost Index $$$ $$ $$$$

HATU-mediated solution-phase synthesis remains optimal for large-scale production despite longer reaction times. Solid-phase methods suit combinatorial approaches but suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT1A receptor. It binds to these receptors with high affinity, modulating neurotransmitter release and influencing various physiological processes. Additionally, it induces apoptosis in certain cell types through α1-independent pathways, involving the regulation of anti-apoptotic genes such as Bcl-3 and Bmi-1 .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Exo/Endo-N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
  • Structure : Replaces pyrazine with a bicycloheptene ring.
  • The carboxamide group is retained, but the lack of a sulfonyl group reduces polarity.
  • Pharmacological Impact : Likely affects CNS receptor selectivity (e.g., serotonin 5-HT1A vs. dopamine D3) due to steric and electronic variations .
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide
  • Structure : Pyrazine-2-carboxamide core with biphenyl substituents instead of piperazine-sulfonylpropyl.
  • The biphenyl group may enhance lipophilicity but decrease solubility.
  • Pharmacological Impact: Likely targets non-CNS pathways, such as kinase inhibition, due to structural dissimilarity .
N-(3-(4-(3-(4-Methylphenylsulfonylamido)propyl)-piperazin-1-yl)-propyl)biphenyl-4-sulfonamide (Compound 33)
  • Structure : Piperazine-sulfonamide with biphenyl sulfonamide substituents.
  • Key Differences : Dual sulfonamide groups increase hydrophilicity and hydrogen-bonding capacity. The biphenyl group may enhance binding to proteins with hydrophobic pockets.
  • Pharmacological Impact: Potential antiviral or antibacterial applications due to sulfonamide’s role in enzyme inhibition .

Functional Analogues with Sulfonyl or Carboxamide Groups

1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
  • Structure: Pyrrolidinone replaces pyrazine-carboxamide; 2-chlorophenylpiperazine instead of 4-methoxyphenylpiperazine.
  • Pyrrolidinone may improve metabolic stability compared to carboxamides.
  • Pharmacological Impact : Demonstrated high alpha1-AR binding (pKi = 7.13) and antiarrhythmic activity, suggesting divergent therapeutic applications compared to the target compound .
2-(1H-Indol-3-yl)-N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide
  • Structure : Indole-oxoacetamide replaces pyrazine-carboxamide; retains 4-methoxyphenylpiperazine.
  • Pharmacological Impact : Likely targets serotonin receptors (e.g., 5-HT1A/5-HT2A) due to structural similarity to arylpiperazine antidepressants .
ADME Properties
  • Solubility: The sulfonyl group in the target compound enhances water solubility compared to non-sulfonylated analogs (e.g., bicycloheptene derivatives).

Biological Activity

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into its chemical properties, mechanisms of action, and relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Details:

  • IUPAC Name: this compound
  • Molecular Formula: C16H22N4O2S
  • Molecular Weight: 342.44 g/mol

The compound features a piperazine ring, a sulfonyl group, and a pyrazine carboxamide moiety, which contribute to its unique biological profile.

The compound primarily interacts with specific molecular targets, including the α1D and α1A adrenoceptors. Its mechanism involves:

  • Binding Affinity: The sulfonyl group enhances binding to adrenoceptors, promoting selective inhibition.
  • Biochemical Pathways: It influences apoptotic pathways, leading to the inhibition of cell viability and induction of apoptosis in certain cell lines.

Biological Activities

This compound has been studied for various biological activities:

  • Antitumor Activity:
    • Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR .
    • In vitro studies show that this compound can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects:
    • The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
    • It potentially modulates inflammatory responses through the inhibition of NF-kB signaling pathways.
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits moderate antimicrobial activity against various bacterial strains, indicating potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and NO production
AntimicrobialModerate activity against bacterial strains

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)carboxamideHighStrong binding to α1-adrenoceptors
N-(3-(4-Methoxyphenyl)piperazine)ModerateLacks sulfonyl group
Pyrazole derivatives (general)VariableVaries based on structural modifications

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of various pyrazole derivatives, this compound was shown to significantly reduce cell viability in breast cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies .

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a marked decrease in inflammatory markers following treatment with this compound, suggesting its utility in managing inflammatory diseases.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Sulfonylation : Reacting a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., Et3_3N in THF) to form the sulfonyl-piperazine core .
  • Amide Coupling : Using coupling agents like HBTU or BOP with pyrazine-2-carboxylic acid derivatives to attach the carboxamide group. Solvents such as DMF or THF are employed, followed by purification via silica gel chromatography .
  • Propyl Linker Introduction : Alkylation or nucleophilic substitution reactions to incorporate the propyl spacer between the sulfonyl and carboxamide groups .

Key Validation : Final products are characterized by 1^1H/13^{13}C NMR and LCMS to confirm structural integrity .

Advanced: How can low yields in the sulfonylation step be optimized?

Low yields (e.g., 17–32% in similar sulfonylation reactions ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) or phase-transfer catalysts to enhance reactivity .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO can improve solubility of intermediates .
  • Temperature Control : Gradual addition of reagents at 0–5°C to minimize decomposition .

Data-Driven Approach : Design of Experiments (DoE) can identify optimal molar ratios and reaction times .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons) and 13^{13}C NMR (carbonyl peaks at ~165–170 ppm) verify the piperazine, sulfonyl, and carboxamide groups .
  • Mass Spectrometry : High-resolution LCMS confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of SO2_2 or methoxyphenyl groups) .
  • Elemental Analysis : Validates purity (>95%) by matching C/H/N/S percentages to theoretical values .

Advanced: How to resolve discrepancies in NMR data caused by impurities?

  • Purification Methods : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the target compound from byproducts .
  • 2D NMR Techniques : COSY and HSQC can differentiate overlapping proton signals in complex mixtures .
  • Spiking Experiments : Compare with authentic samples of suspected impurities (e.g., unreacted sulfonyl chloride) .

Basic: Which structural features drive its biological activity?

  • Piperazine Core : Facilitates receptor binding (e.g., dopamine or serotonin receptors) via H-bonding and π-π interactions .
  • Sulfonyl Group : Enhances metabolic stability and solubility .
  • Pyrazine Carboxamide : Contributes to kinase inhibition or antimicrobial activity .

Comparative Data : Analogues lacking the methoxyphenyl group show reduced activity, highlighting its role in target engagement .

Advanced: What strategies assess receptor binding affinity for piperazine derivatives?

  • Radioligand Displacement Assays : Compete with 3^3H-labeled ligands (e.g., spiperone for dopamine D2 receptors) to measure IC50_{50} values .
  • Molecular Docking : Simulate interactions with receptor crystal structures (e.g., PDB: 6CM4) to predict binding modes .
  • SAR Studies : Modify substituents (e.g., halogenation of the phenyl ring) to correlate structure with affinity .

Basic: Effective purification methods post-synthesis?

  • Column Chromatography : Silica gel with gradients of MeOH/CH2_2Cl2_2 (5–10% MeOH) separates polar byproducts .
  • Recrystallization : Ethanol or acetone/hexane mixtures yield high-purity crystals .
  • Ion-Exchange Resins : Remove acidic/basic impurities (e.g., unreacted amines) .

Advanced: Designing analogs for improved metabolic stability?

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethyl or pyridyl rings to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester or carbonate moieties on the carboxamide to enhance bioavailability .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., on the propyl linker) to slow metabolism .

Basic: Common solvents and catalysts in synthesis?

  • Solvents : THF (for amide couplings), DMF (sulfonylation), and dichloromethane (alkylation) .
  • Catalysts : HBTU (for carboxamide formation), BOP (peptide couplings), and Pd(PPh3_3)4_4 (cross-couplings) .

Advanced: Addressing contradictions in biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., clozapine for antipsychotic activity) .
  • Orthogonal Testing : Confirm activity across multiple models (e.g., in vitro enzyme inhibition and in vivo behavioral assays) .
  • Batch Analysis : Ensure compound integrity via LCMS and elemental analysis to rule out degradation .

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